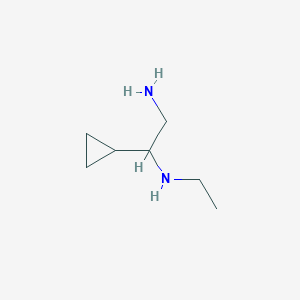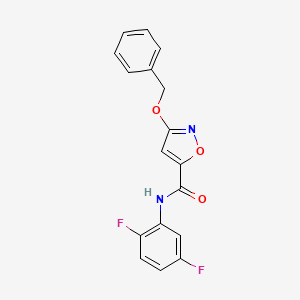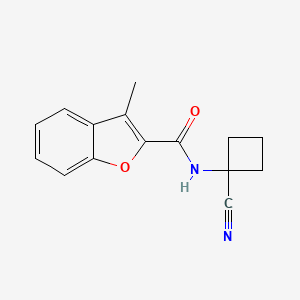![molecular formula C18H22N8 B2517415 4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 2034566-39-5](/img/structure/B2517415.png)
4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a derivative of the pyrazolo[3,4-d]pyrimidine class. This class of compounds has been extensively studied due to their potential pharmacological properties. For instance, pyrazolo[3,4-d]pyrimidines have shown remarkable specificity and potency against human enteroviruses, particularly coxsackieviruses, with some derivatives inhibiting viral replication at nanomolar concentrations without apparent cytotoxic effects .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step chemical reactions. In the context of antiviral agents, these compounds were synthesized and their structure-activity relationships (SAR) were studied, revealing that specific substituents at certain positions on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence antiviral activity .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is crucial for their biological activity. For example, the presence of a phenyl group at the N-1 position and a hydrophobic diarylmethyl group at the piperazine moiety has been found to largely influence the in vitro antienteroviral activity . Molecular modeling studies have also been conducted to rationalize the structure-activity relationships and selectivity profiles of related compounds, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are adenosine receptor antagonists .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives is diverse, allowing for the synthesis of a wide range of compounds with potential biological activities. For instance, the reaction of certain pyrazolo[3,4-d]pyrimidine derivatives with thiourea, benzoyl chloride, acetic anhydride, and other reagents has led to the creation of novel compounds with antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as water solubility, are important for their pharmacological application. Modifications to the pyrazolo[3,4-d]pyrimidine core can significantly alter these properties, as seen with the introduction of a salifiable moiety to improve water solubility at low pH . The solubility and stability of these compounds at physiological pH are critical for their potential use in intravenous infusions .
Applications De Recherche Scientifique
Synthetic Pathways and Heterocyclic Chemistry
Research on heterocyclic compounds, including those containing the pyrazolo[3,4-d]pyrimidine motif, often explores novel synthetic routes for creating diverse molecules. For example, studies have demonstrated the synthesis of novel heterocyclic derivatives through intramolecular cyclization, showcasing the versatility of pyrazolo[3,4-d]pyrimidine derivatives in heterocyclic synthesis. These synthetic approaches enable the creation of compounds with potential applications in various fields of chemistry and materials science (Ho & Suen, 2013).
Antimicrobial and Antiproliferative Activities
The antimicrobial and antiproliferative activities of heterocyclic compounds featuring pyrazolo[3,4-d]pyrimidine have been a subject of interest. These compounds have been synthesized and evaluated for their potential in inhibiting the growth of various microbial strains and cancer cell lines, highlighting their relevance in the development of new therapeutic agents (Bondock et al., 2008). Another study focused on the design and synthesis of pyrazolo[3,4-d]pyrimidines as potent enterovirus inhibitors, indicating the broad spectrum of biological activities these compounds can exhibit (Chern et al., 2004).
Structural Characterization and Interaction Studies
The interaction of novel pyrazolo[3,4-d]pyrimidine derivatives with biological molecules, such as proteins, has been explored to understand their mechanism of action and binding affinities. Studies involving fluorescence quenching, time-resolved fluorescence, and circular dichroism spectroscopy have provided insights into how these compounds interact with serum proteins, which is crucial for assessing their pharmacokinetic properties and potential as drug candidates (He et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-12-20-17-14(11-19-24(17)2)18(21-12)26-8-6-25(7-9-26)16-10-13-4-3-5-15(13)22-23-16/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQJGFVJRRNPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NN=C5CCCC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2517335.png)



![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2517343.png)
![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)


![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)
![2-Azaspiro[4.5]decan-8-ol;hydrochloride](/img/structure/B2517352.png)
![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2517353.png)
